Cas no 748773-40-2 (2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide)

2-Cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide scaffold conjugated with a phenyl group and a 1,3,4-thiadiazole moiety. This structure combines electron-withdrawing (cyano, thiadiazole) and aromatic (phenyl) functionalities, making it a versatile intermediate for medicinal chemistry and agrochemical applications. The compound exhibits potential as a pharmacophore due to its ability to interact with biological targets via hydrogen bonding (amide and thiadiazole NH) and π-stacking (phenyl ring). Its α,β-unsaturated carbonyl system may confer reactivity in Michael addition or nucleophilic substitution reactions. The thiadiazole ring enhances metabolic stability and bioavailability, while the cyano group can serve as a synthetic handle for further derivatization. This molecular architecture is of interest in developing kinase inhibitors or antimicrobial agents.
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide structure
748773-40-2 structure
Product Name:2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
CAS No:748773-40-2
MF:C12H8N4OS
MW:256.283120155334
CID:5447395
PubChem ID:2374885
Update Time:2025-07-02

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
    • EN300-26586907
    • Z2865975202
    • 748773-40-2
    • 2-Cyano-3-phenyl-N-1,3,4-thiadiazol-2-yl-2-propenamide
    • Inchi: 1S/C12H8N4OS/c13-7-10(6-9-4-2-1-3-5-9)11(17)15-12-16-14-8-18-12/h1-6,8H,(H,15,16,17)
    • InChI Key: CBLBCHIQSACVGE-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=CS1)(=O)C(C#N)=CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 256.04188206g/mol
  • Monoisotopic Mass: 256.04188206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.447±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.66±0.50(Predicted)

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26586907-0.05g
2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
748773-40-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Comprehensive Overview of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS No. 748773-40-2)

2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide, with the CAS number 748773-40-2, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a unique molecular structure combining a cyano group, a phenyl ring, and a 1,3,4-thiadiazole moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

The growing interest in 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is reflected in its frequent appearance in scientific literature and patent filings. Its CAS no 748773-40-2 is often searched alongside terms like "synthesis methods," "biological activity," and "structure-activity relationship (SAR)." These queries highlight the compound's relevance in optimizing lead compounds for therapeutic use. Additionally, its thiadiazole component is a hotspot in current research due to its role in enhancing molecular interactions with biological targets.

From a synthetic chemistry perspective, 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is synthesized via condensation reactions involving cyanoacetamide derivatives and aryl aldehydes. The process often requires precise control of reaction conditions to achieve high yields and purity. Recent advancements in green chemistry have also explored solvent-free or catalytic methods to produce this compound, aligning with the global push for sustainable laboratory practices. Such innovations address common search queries like "eco-friendly synthesis of thiadiazole derivatives" or "catalytic routes for enamide formation."

In the context of drug development, 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide has shown promise in preliminary studies as a modulator of protein-protein interactions (PPIs). PPIs are a focal point in modern pharmacology, as they offer new avenues for treating complex diseases like cancer and neurodegenerative disorders. Searches for "thiadiazole-based PPI inhibitors" or "cyanoenamide drug candidates" often lead to discussions about this compound's mechanistic insights and preclinical potential.

Beyond pharmaceuticals, CAS no 748773-40-2 is also investigated for its optical and electronic properties. The conjugated system formed by its cyano and phenyl groups makes it a candidate for organic semiconductors or light-emitting materials. This aligns with trending topics such as "organic electronics" and "small-molecule photovoltaics," where researchers seek cost-effective alternatives to traditional silicon-based materials.

Quality control and analytical characterization of 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide are critical for ensuring reproducibility in research. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity. Frequent searches for "analytical methods for thiadiazole compounds" or "spectroscopic data of 748773-40-2" underscore the need for standardized protocols in handling this compound.

In summary, 2-cyano-3-phenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide (CAS no 748773-40-2) represents a multifaceted compound with broad applicability across scientific disciplines. Its integration into drug discovery pipelines and material science innovations continues to drive academic and industrial interest. By addressing common search trends and highlighting its unique properties, this overview aims to serve as a valuable resource for researchers and professionals navigating the evolving landscape of functionalized thiadiazole chemistry.

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